![molecular formula C11H12N6O B14010033 3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine CAS No. 74273-85-1](/img/structure/B14010033.png)
3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is an organic compound with the molecular formula C11H12N6O. It is characterized by the presence of a diazenyl group (-N=N-) linking a methoxyphenyl group to a pyrazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine typically involves the diazotization of 4-methoxyaniline followed by coupling with pyrazine-2,6-diamine. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)diazenylpyrazine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-(4-Methoxyphenyl)pyridine-2,6-diamine
- 3-(4-Methoxyphenyl)diazenylpyridine-2,6-diamine
- 4-(4-Methoxyphenyl)diazenylbenzene-1,3-diamine
Uniqueness
3-(4-Methoxyphenyl)diazenylpyrazine-2,6-diamine is unique due to its specific combination of a methoxyphenyl group and a pyrazine ring linked by a diazenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
74273-85-1 |
|---|---|
分子式 |
C11H12N6O |
分子量 |
244.25 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)diazenyl]pyrazine-2,6-diamine |
InChI |
InChI=1S/C11H12N6O/c1-18-8-4-2-7(3-5-8)16-17-11-10(13)15-9(12)6-14-11/h2-6H,1H3,(H4,12,13,15) |
InChI 键 |
FKZKCXXBRJEVCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=NC=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



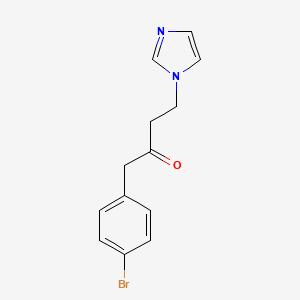
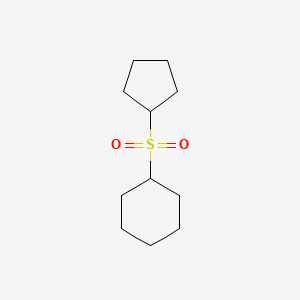
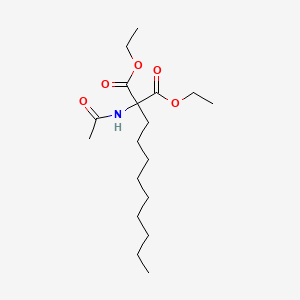
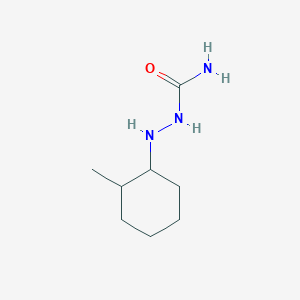
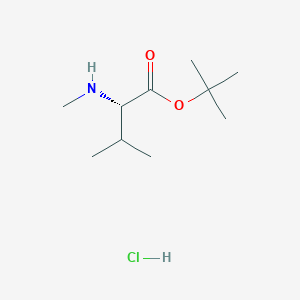
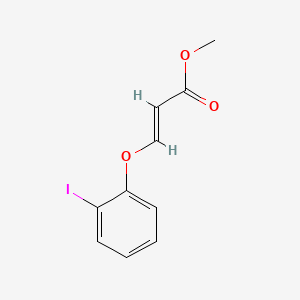
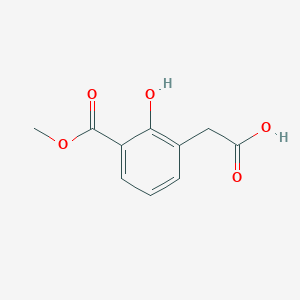
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
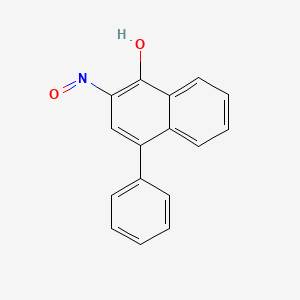

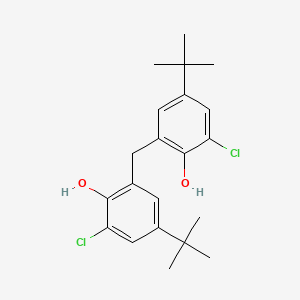
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
